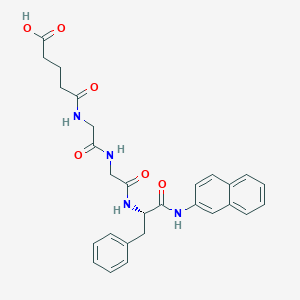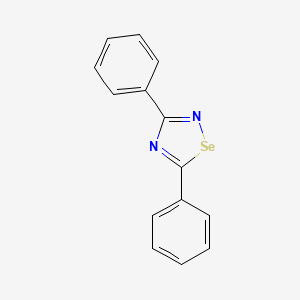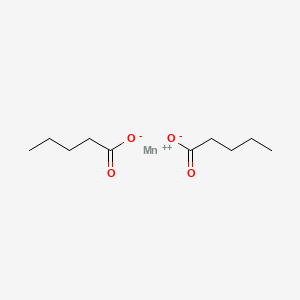
Manganese divalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese divalerate is a chemical compound consisting of manganese and valeric acid It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese divalerate can be synthesized through several methods. One common approach involves the reaction of manganese salts with valeric acid under controlled conditions. The reaction typically requires a solvent, such as water or ethanol, and may involve heating to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where manganese salts and valeric acid are combined under optimized conditions. The process may involve continuous stirring, temperature control, and the use of catalysts to enhance the reaction rate and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese divalerate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese dioxide.
Reduction: The compound can be reduced to lower oxidation states, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions where the valerate group is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Water, ethanol, and other polar solvents are often used in these reactions.
Major Products Formed
Oxidation: Manganese dioxide and other manganese oxides.
Reduction: Manganese(II) compounds.
Substitution: Various manganese complexes with different ligands.
Applications De Recherche Scientifique
Manganese divalerate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other manganese compounds.
Biology: Studied for its potential role in biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which manganese divalerate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and proteins, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Manganese divalerate can be compared with other manganese compounds, such as manganese acetate, manganese chloride, and manganese sulfate While these compounds share some similarities, this compound is unique in its specific chemical structure and properties
List of Similar Compounds
- Manganese acetate
- Manganese chloride
- Manganese sulfate
- Manganese nitrate
This compound stands out due to its unique combination of manganese and valeric acid, offering specific advantages in certain applications.
Propriétés
Numéro CAS |
70268-41-6 |
|---|---|
Formule moléculaire |
C10H18MnO4 |
Poids moléculaire |
257.19 g/mol |
Nom IUPAC |
manganese(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Mn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
Clé InChI |
RIPRKTVEBCPYNQ-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Mn+2] |
Numéros CAS associés |
109-52-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


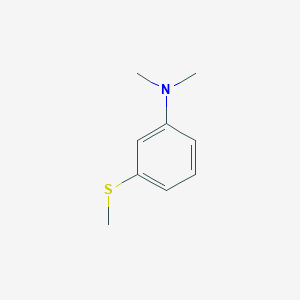
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
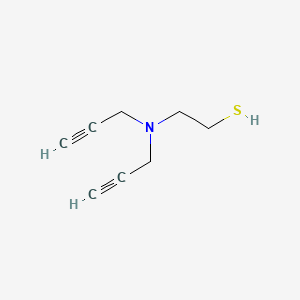

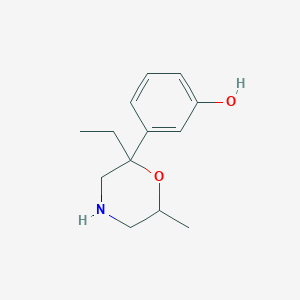
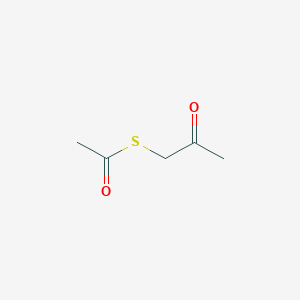
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
![cis-1-hydroxy-3-(1,1-dimethylheptyl)-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one](/img/structure/B13803650.png)


